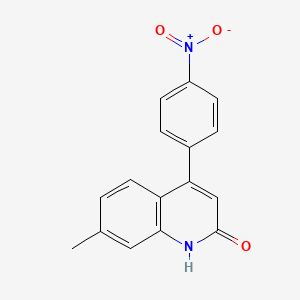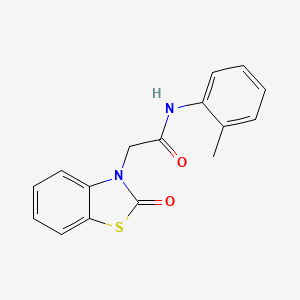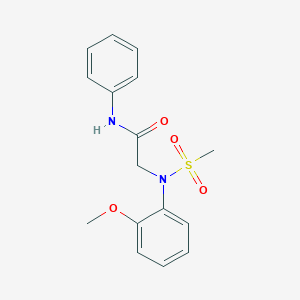![molecular formula C15H12N2O3S B5563128 [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)
[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the thieno[2,3-d]pyrimidin-4-yl class, a notable category in medicinal chemistry due to their potential in drug development. These compounds are synthesized through various chemical reactions and analyzed for their structural, physical, and chemical properties.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin derivatives involves acylation, cyclocondensation, and reduction processes. For example, acylation using acetic and propionic anhydride in the presence of perchloric acid leads to specific perchlorates, which upon hydrolysis and subsequent reactions produce the desired derivatives (Tolkunov et al., 2013). Another method involves base-catalyzed condensation of β-aroylpropionic acid, thiourea, and aldehyde in ethanol, forming derivatives with potential anti-inflammatory activity (Bahekar & Shinde, 2004).
Molecular Structure Analysis
Quantum chemical calculations reveal insights into the energies, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidin derivatives. These studies provide a foundation for understanding the compound's reactivity and potential biological activity (Mamarakhmonov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thieno[2,3-d]pyrimidin derivatives include nucleophilic and electrophilic reactions, leading to a variety of functional groups. These reactions are pivotal in modifying the compound to enhance its biological efficacy or to study its chemical behavior (Vainilavichyus et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for the compound's application in drug formulation. These characteristics are determined using various analytical techniques, contributing to the compound's development process.
Chemical Properties Analysis
The chemical properties, including reactivity towards different agents and stability under various conditions, define the compound's suitability for further development. Studies on ipso-nitration and substitutions provide insights into the compound's chemical versatility and potential as a pharmaceutical candidate (Mamarahmonov et al., 2014).
Scientific Research Applications
Chemical Synthesis and Structural Modifications
The chemical synthesis and structural modification of compounds related to [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid have been explored extensively. For instance, Tolkunov et al. (2013) described the synthesis of related thienopyrimidine compounds through acylation and cyclocondensation reactions, resulting in various derivatives with potential for further chemical investigations (Tolkunov et al., 2013). Similarly, the work by Abdel-Rahman et al. (2002) on the synthesis of pyridothienopyrimidines and their antimicrobial activities highlights the structural versatility and biological relevance of such compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmacological Properties
The pharmacological exploration of thienopyrimidine derivatives has been a significant area of research. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with various residues demonstrated antianaphylactic activity, suggesting potential therapeutic applications (Wagner, Vieweg, & Leistner, 1993). Additionally, Mamarakhmonov et al. (2016) conducted quantum chemical studies on thienopyrimidin-4-ones, revealing insights into their electronic structures and reactivities, which are crucial for understanding their pharmacological profiles (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of thienopyrimidine derivatives have also been investigated. Research by Sabry et al. (2013) on imide and Schiff's base derivatives of thienopyrimidines demonstrated significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Sabry, Flefel, Al-Omar, & Amr, 2013). Furthermore, the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives by Kotaiah et al. (2012) highlight the potential of these compounds in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
properties
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19/h2-5,7-8H,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMSNIMEWSQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)


![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)
